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molecular formula C10H21NO2 B8701115 N-octylglycolamide CAS No. 91683-27-1

N-octylglycolamide

Cat. No. B8701115
M. Wt: 187.28 g/mol
InChI Key: PWGOKBGNJNLIDS-UHFFFAOYSA-N
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Patent
US07847123B2

Procedure details

0.75 mol of glycolic acid were melted at 80° C., then 1.11 mol of octylamine were added dropwise with stirring. After the exothermic reaction had subsided, the mixture was heated for one hour to 165° C. and then the excess amine was distilled off under reduced pressure. The product was obtained after cooling in the form of a white, crystalline solid.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
1.11 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=O)[CH2:2][OH:3].[CH2:6]([NH2:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>>[CH2:6]([NH:14][C:1](=[O:5])[CH2:2][OH:3])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0.75 mol
Type
reactant
Smiles
C(CO)(=O)O
Step Two
Name
Quantity
1.11 mol
Type
reactant
Smiles
C(CCCCCCC)N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for one hour to 165° C.
DISTILLATION
Type
DISTILLATION
Details
the excess amine was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was obtained
TEMPERATURE
Type
TEMPERATURE
Details
after cooling in the form of a white, crystalline solid

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)NC(CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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